4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine
Description
Properties
IUPAC Name |
4,7-dichloro-3-methylimidazo[4,5-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-12-2-9-3-4(12)6(8)11-10-5(3)7/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKXGWDOSOWALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NN=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278771 | |
| Record name | 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-71-9 | |
| Record name | NSC10009 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with 4,5-dichloro-1,2,3-dithiazolium chloride. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, leading to the formation of the desired imidazopyridazine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, ensuring efficient mixing, and maintaining precise temperature control. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted imidazopyridazines, N-oxides, and reduced amine derivatives.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine derivatives is their role as kinase inhibitors. Recent studies have highlighted the compound's potential in targeting the Transforming Growth Factor-beta Activated Kinase 1 (TAK1), which is implicated in multiple myeloma (MM) and other cancers.
Case Study: TAK1 Inhibition
- Objective : To evaluate the efficacy of imidazo[1,2-b]pyridazine derivatives against TAK1.
- Methodology : A series of compounds were synthesized and screened for their inhibitory activity against TAK1 using an ADP-Glo kinase assay.
- Findings : Compounds with substitutions at specific positions exhibited varying degrees of inhibition. For instance, a compound with a cis-dimethylmorpholine moiety showed 95% inhibition compared to 26% for the unsubstituted variant .
Neuroprotective Agents
Another promising application involves the compound's potential as a neuroprotective agent. Research has indicated that certain derivatives can inhibit neutral sphingomyelinase 2 (nSMase2), which is associated with neurodegenerative diseases such as Alzheimer's.
Case Study: nSMase2 Inhibition
- Objective : To identify potent nSMase2 inhibitors for potential Alzheimer’s treatment.
- Methodology : A high-throughput screening identified several analogs, with one compound demonstrating an IC50 value of 300 nM against nSMase2.
- Findings : The selected compound not only inhibited exosome secretion but also penetrated the blood-brain barrier effectively, suggesting its utility in treating cognitive impairments associated with Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of these compounds. Modifications at various positions on the imidazo[4,5-d]pyridazine scaffold can significantly influence their biological activity.
| Compound | Substitution | IC50 (nM) | Activity |
|---|---|---|---|
| Compound A | No substitution | >1000 | Low binding affinity |
| Compound B | Methylthio at position 6 | 11 | High binding affinity to Aβ plaques |
| Compound C | Morpholine at position 6 | <100 | High TAK1 inhibition |
Mechanism of Action
The mechanism of action of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and the methyl group play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Comparison
Imidazo[4,5-d]pyridazine belongs to a family of fused heterocycles with distinct isomeric forms:
- Imidazo[1,2-b]pyridazine : Shares one nitrogen atom between the imidazole and pyridazine rings, enabling diverse synthetic routes (e.g., condensation with haloacetaldehyde or transition-metal-catalyzed cross-coupling) .
- Imidazo[4,5-c]pyridazine : Differs in nitrogen positioning, leading to altered electronic properties and reactivity .
- Thiazolo[4,5-d]pyridazine and Isoxazolo[4,5-d]pyridazine : Replace the imidazole ring with thiazole or isoxazole, respectively, altering hydrogen-bonding capacity and bioactivity .
Table 1: Structural and Functional Comparison of Fused Heterocycles
Pharmacological Activity
Anticancer Activity :
- Imidazo[4,5-d]pyridazine nucleosides (e.g., N4-methyl derivatives) showed ID₅₀ >50 mg/mL against L1210 leukemia and B16 melanoma cells, significantly less potent than standard drugs (ID₅₀ = 0.1 mg/mL) .
- Pyrimido[4,5-d]pyrimidines , structurally analogous to purines, exhibit CDK2 inhibition and antitumor activity, highlighting the importance of fused ring systems in kinase targeting .
Antiviral Activity :
- An imidazo[4,5-d]pyridazine nucleoside analogue inhibited West Nile Virus (WNV) helicase activity (IC₅₀ = 30 μM ) and replication in tissue cultures, comparable to chloroethylguanine derivatives .
Antimicrobial Activity :
- Isoxazolo[4,5-d]pyridazines outperformed thiazolo[4,5-d]pyridazine congeners against Gram-positive bacteria (e.g., Staphylococcus aureus) and Candida albicans, emphasizing the role of oxygen heteroatoms in enhancing antimicrobial potency .
Antiplatelet Activity :
- Triazolo[4,5-d]pyrimidines with ortho-dihydroxy substituents achieved 75.2% inhibition of platelet aggregation, rivaling the FDA-approved drug ticagrelor .
Physicochemical Properties
Biological Activity
4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine (DCMIP) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DCMIP, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DCMIP is characterized by its imidazo[4,5-d]pyridazine framework, which contributes to its unique biological properties. The presence of chlorine and methyl substituents on the ring system enhances its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of DCMIP is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to significant pharmacological effects, including:
- Enzyme Inhibition : DCMIP has been shown to inhibit specific enzymes that are crucial for cellular functions. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
- Antimicrobial Activity : Research indicates that DCMIP exhibits antimicrobial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Preliminary studies suggest that DCMIP may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Table 1: Summary of Biological Activities of DCMIP
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibition of CDKs | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Anticancer Activity
A study evaluated the effects of DCMIP on various cancer cell lines. The results demonstrated that DCMIP significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that DCMIP possessed notable antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of DCMIP is crucial for optimizing its biological activity. Modifications to the imidazo[4,5-d]pyridazine scaffold can enhance potency and selectivity. For example, altering the position or type of substituents on the ring may improve interactions with target enzymes or receptors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine, and how can reaction efficiency be improved?
- Methodology : Microwave-assisted synthesis (e.g., for structurally similar pyridazines) reduces reaction times and improves yields by enabling precise temperature control . Functionalization strategies, such as selective substitution at the 4- and 7-chloro positions, can be guided by nucleophilic aromatic substitution principles .
- Characterization : Use HPLC for purity analysis (>98%) and NMR (¹H/¹³C) to confirm regioselectivity and methyl group incorporation .
Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence experimental design?
- Data-Driven Approach : Determine solubility in polar aprotic solvents (e.g., DMF, DMSO) via gravimetric analysis. Stability under acidic/basic conditions can be assessed using accelerated degradation studies (e.g., 40°C, 75% RH for 4 weeks) .
- Key Parameters : Melting point (mp) comparison with analogs (e.g., 204–206°C for 4,5-dichloro-3-hydroxypyridazine ) aids in identifying polymorphic forms.
Q. What analytical techniques are critical for validating the structure of derivatives?
- Advanced Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular formula confirmation and X-ray crystallography for absolute stereochemistry (see S1 in for crystallographic protocols).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to monitor reaction progress .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, reaction path searches) predict regioselectivity in functionalization reactions?
- ICReDD Framework : Combine quantum chemical calculations (e.g., Gaussian 16) with transition-state modeling to identify low-energy pathways for substitution at the 4- or 7-position .
- Case Study : Wunderlich & Knochel (2008) demonstrated mono-functionalization selectivity in dichloropyridazines using steric and electronic descriptors .
Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions?
- Factorial Design : Apply 2^k factorial experiments to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 3-factor design reduces required trials from 27 to 8 while capturing interactions .
- Response Surface Methodology (RSM) : Optimize yield and selectivity using central composite designs, as shown in microwave-assisted pyridazine syntheses .
Q. How do conflicting data on reaction mechanisms (e.g., SNAr vs. radical pathways) arise, and how can they be resolved?
- Contradiction Analysis : Use kinetic isotope effects (KIE) and radical trapping agents (e.g., TEMPO) to distinguish mechanisms. For example, a KIE ≈ 1 suggests a radical pathway, while KIE > 1 supports SNAr .
- Cross-Validation : Compare computational activation energies (DFT) with experimental Arrhenius plots .
Q. What strategies enable efficient scale-up from milligram to gram-scale synthesis?
- Reactor Design : Use continuous-flow systems to mitigate exothermicity in halogenation steps, as demonstrated for imidazo[4,5-d]pyridazinones .
- Separation Technologies : Membrane-based purification (e.g., nanofiltration) to remove unreacted dichloropyridazine intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
